molecular formula C3H3BrN2 B103750 2-Bromo-1H-imidazole CAS No. 16681-56-4

2-Bromo-1H-imidazole

Cat. No.: B103750
CAS No.: 16681-56-4
M. Wt: 146.97 g/mol
InChI Key: AXHRGVJWDJDYPO-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise addition of reagents and efficient heat management, resulting in higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products:

    Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazole.

Scientific Research Applications

2-Bromo-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals, dyes, and functional materials for electronic and optical applications.

Comparison with Similar Compounds

    2-Chloro-1H-imidazole: Similar to 2-Bromo-1H-imidazole but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities due to the difference in halogen size and electronegativity.

    2-Iodo-1H-imidazole: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

    1H-Imidazole: The parent compound without any halogen substitution. It serves as a fundamental building block for various derivatives.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity in biological systems. Additionally, the bromine atom can be selectively replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHRGVJWDJDYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378316
Record name 2-Bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-56-4
Record name 2-Bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of understanding solvent effects on the properties of 2-Bromo-1H-imidazole-4,5-dicarbonitrile?

A: A study by [] delves into the crucial role of solvents in shaping the molecular, electronic, and dynamical properties of this compound-4,5-dicarbonitrile. [] This research highlights how different solvents can influence the compound's thermodynamic quantities, Mulliken charges, and reactivity. Understanding these solvent-solute interactions is essential for optimizing reaction conditions, predicting its behavior in various environments, and potentially tailoring its applications.

Q2: Can you provide an example of a chemical reaction involving a derivative of this compound-4,5-dicarbonitrile?

A: Certainly. Research by [] investigates the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates. [] This reaction involves the nucleophilic attack of hydrazine on the dicarboxylate moiety, leading to the formation of new nitrogen-containing heterocyclic compounds. This study sheds light on the reactivity of this compound-4,5-dicarbonitrile derivatives and their potential as building blocks for synthesizing more complex molecules with potential biological activities.

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